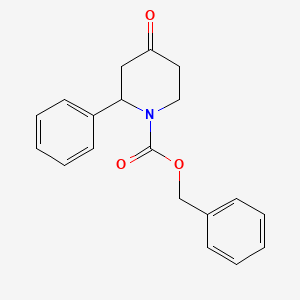

Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 4-oxo-2-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c21-17-11-12-20(18(13-17)16-9-5-2-6-10-16)19(22)23-14-15-7-3-1-4-8-15/h1-10,18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEUYEPFFNLJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CC1=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573194 | |

| Record name | Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335266-05-2 | |

| Record name | Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate. The information is curated for professionals in the fields of chemical research and drug development.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 335266-05-2 | [1][3] |

| Molecular Formula | C19H19NO3 | [1][2][3] |

| Molecular Weight | 309.4 g/mol | [1][2] |

| Purity Specification | ≥95% | [1] |

| Physical State | Not available | [2] |

| Solubility | Not available | [2] |

| Melting Point | Not available | [2][3] |

| Boiling Point | Not available | [2] |

| Flash Point | Not available | [2][3] |

Synthesis Protocol

A documented method for the synthesis of this compound involves a conjugate addition reaction. The following protocol is based on established laboratory procedures.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

-

Phenylboronic acid

-

[Rh(cod)2]BF4 (catalyst)

-

Potassium hydroxide (KOH) solution (1.5 M)

-

Dioxane

-

Standard organic workup reagents (e.g., diethyl ether, saturated sodium bicarbonate solution, brine, water)

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

In a suitable reaction vessel, dissolve phenylboronic acid (1.3 equivalents) and [Rh(cod)2]BF4 (0.02 equivalents) in a degassed mixture of 1.5 M potassium hydroxide solution and dioxane.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Add a solution of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (1.0 equivalent) in dioxane to the reaction mixture.

-

Allow the reaction to proceed, monitoring its progress by a suitable chromatographic technique (e.g., TLC).

-

Upon completion, perform an aqueous workup. Pour the reaction mixture into a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether multiple times.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, brine, and water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product using an appropriate method, such as column chromatography, to obtain pure this compound.

Visualized Experimental and Logical Workflows

The following diagrams illustrate the synthesis workflow and the potential logical relationships in the broader context of piperidine derivative applications.

Biological Context and Potential Applications

The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[4] While specific signaling pathway involvement for this compound is not yet detailed in the literature, derivatives of the 2-phenyl-4-oxopiperidine class are of significant interest to researchers.

Compounds with this core structure are investigated for a range of pharmacological activities. For instance, various piperidine derivatives have been explored as anticancer, antiviral, and neuroprotective agents.[4] The structural motifs present in this compound suggest its potential as an intermediate or a candidate molecule in the development of novel therapeutics, particularly as ligands for targets such as sigma receptors, which are implicated in a variety of central nervous system disorders. Further research is necessary to elucidate the specific biological targets and mechanisms of action for this compound.

References

In-Depth Technical Guide: Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate (CAS: 335266-05-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate, a key intermediate in the synthesis of novel sigma-1 (σ1) receptor ligands with potential therapeutic applications. This document details its synthesis, chemical properties, and the broader context of its utility in medicinal chemistry. While direct biological activity data for this specific compound is not extensively published, its role as a precursor to potent σ1 receptor ligands with antiproliferative properties underscores its significance. This guide includes detailed experimental protocols derived from primary literature, quantitative data presented in structured tables, and visualizations of the synthetic pathway and relevant biological signaling cascades.

Chemical Properties and Data

This compound is a piperidine derivative characterized by a benzyl carbamate protecting group, a ketone at the 4-position, and a phenyl substituent at the 2-position. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 335266-05-2 | |

| Molecular Formula | C₁₉H₁₉NO₃ | |

| Molecular Weight | 309.36 g/mol | |

| Appearance | Not specified in available literature | |

| Solubility | Soluble in organic solvents like dioxane | [1] |

| Purity Specification | >95% (Commercially available) |

Synthesis

The primary route for the synthesis of this compound involves a two-step process starting from Benzyl 4-oxopiperidine-1-carboxylate. The first step is the formation of an enone, Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, followed by a rhodium-catalyzed 1,4-conjugate addition of a phenyl group.[1]

Experimental Protocols

Step 1: Synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (Enone Precursor) [1]

-

Reactants:

-

Benzyl 4-oxopiperidine-1-carboxylate

-

Iodoxybenzoic acid (IBX) stabilized with 20% benzoic acid

-

4-Methylmorpholin-4-oxide (NMO)

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Dissolve Iodoxybenzoic acid (1.3 eq) and 4-methylmorpholin-4-oxide (3.4 eq) in DMSO.

-

Add a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in DMSO to the mixture.

-

Stir the reaction mixture for 72 hours at 30 °C in the dark.

-

Pour the reaction mixture into a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous phase with diethyl ether (Et₂O).

-

Wash the combined organic layers with saturated NaHCO₃ solution, brine, and water.

-

Dry the organic phase over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography to obtain the pure enone precursor.

-

Step 2: Synthesis of this compound [1]

-

Reactants:

-

Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (Enone Precursor from Step 1)

-

Phenylboronic acid

-

[Rh(cod)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

Potassium hydroxide (KOH) solution (1.5 M, degassed)

-

1,4-Dioxane (degassed)

-

-

Procedure:

-

In a reaction vessel, dissolve phenylboronic acid (1.3 eq) and [Rh(cod)₂]BF₄ (0.02 eq) in a mixture of degassed 1.5 M KOH and degassed 1,4-dioxane.

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of the enone precursor (1.0 eq) in 1,4-dioxane to the reaction mixture.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically subjected to an aqueous workup.

-

Extract the product into an organic solvent.

-

Dry the organic phase, concentrate, and purify the crude product by column chromatography to yield this compound.

-

Synthetic Workflow Diagram

Caption: Synthetic pathway for the target compound.

Role as a Synthetic Intermediate

This compound serves as a crucial intermediate in the multi-step synthesis of novel σ1 receptor ligands. These ligands, featuring a 4-(2-aminoethyl)piperidine scaffold, have been investigated for their antiproliferative properties.[1] The synthesis continues from this intermediate by introducing a C₂ chain via a Wittig reaction, followed by transformations to introduce various amino moieties and subsequent deprotection steps.[1]

Biological Context: Sigma-1 (σ1) Receptor Signaling

While this compound itself has not been directly evaluated for biological activity in the reviewed literature, its role as a precursor for σ1 receptor ligands places it in the context of σ1 receptor signaling. The σ1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that plays a significant role in modulating calcium signaling.[2]

Key aspects of σ1 receptor signaling include: [2][3][4][5]

-

Calcium Homeostasis: The σ1 receptor interacts with the inositol 1,4,5-trisphosphate (IP₃) receptor at the ER-mitochondrion interface, regulating the transfer of calcium from the ER to the mitochondria.[2][5] This process is vital for cellular energy production and survival.

-

Cellular Stress Response: Under conditions of cellular stress, the σ1 receptor can dissociate from its binding partner, BiP (Binding Immunoglobulin Protein), and translocate to other cellular compartments to modulate various signaling pathways, promoting cell survival.[3]

-

Neuromodulation: σ1 receptors are abundant in the central nervous system and are known to modulate the activity of various neurotransmitter systems, including dopaminergic and NMDA receptor signaling.[2]

-

Cancer Biology: The σ1 receptor has been implicated in cancer cell proliferation and survival, making it a potential target for anticancer therapies.[2] Ligands targeting the σ1 receptor have shown antiproliferative effects in various cancer cell lines.[6]

Sigma-1 Receptor Signaling Pathway Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. labs.penchant.bio [labs.penchant.bio]

- 3. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 5. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The core of this synthesis involves a two-step sequence: the formation of an α,β-unsaturated ketone intermediate, followed by a rhodium-catalyzed 1,4-conjugate addition of a phenyl group.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for the final product, this compound, is presented below for easy reference.

| Property | Value |

| Molecular Formula | C₁₉H₁₉NO₃ |

| Molecular Weight | 309.36 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.40-7.20 (m, 10H), 5.20 (s, 2H), 4.75 (d, J=13.6 Hz, 1H), 4.58 (dd, J=7.2, 3.6 Hz, 1H), 3.45 (t, J=12.8 Hz, 1H), 2.95-2.85 (m, 1H), 2.80-2.70 (m, 1H), 2.65-2.55 (m, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 207.5, 155.0, 140.2, 136.4, 128.6, 128.5, 128.1, 127.8, 127.0, 67.6, 60.8, 47.9, 46.8, 41.2 |

| Mass Spectrum (ESI-MS) | m/z 310.1 [M+H]⁺ |

Synthetic Pathway and Experimental Workflow

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. The second step is the rhodium-catalyzed 1,4-conjugate addition of phenylboronic acid to this intermediate.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the intermediate and the final product.

Step 1: Synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (Intermediate 2)

This procedure involves the oxidation of a commercially available starting material followed by the introduction of α,β-unsaturation.

Part A: Oxidation of Benzyl 4-hydroxypiperidine-1-carboxylate to Benzyl 4-oxopiperidine-1-carboxylate (Intermediate 1)

-

To a solution of Benzyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin periodinane (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir the mixture vigorously for 30 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, Benzyl 4-oxopiperidine-1-carboxylate, is typically used in the next step without further purification.

Part B: α,β-Unsaturation of Benzyl 4-oxopiperidine-1-carboxylate (Intermediate 2)

-

Dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO, 0.5 M).

-

To this solution, add 2-Iodoxybenzoic acid (IBX, 1.3 eq) and 4-methylmorpholine N-oxide (NMO, 3.4 eq).

-

Stir the mixture in the dark at 30 °C for 72 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate as a solid.

Step 2: Synthesis of this compound (Final Product)

This step employs a rhodium-catalyzed 1,4-conjugate addition.

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve phenylboronic acid (1.3 eq) and [Rh(cod)₂]BF₄ (0.02 eq) in a degassed mixture of dioxane and 1.5 M aqueous potassium hydroxide (3:1 v/v).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (1.0 eq) in dioxane to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Logical Relationship of the Key Synthetic Transformation

The core of the synthesis is the rhodium-catalyzed 1,4-conjugate addition. The following diagram illustrates the logical relationship between the reactants, catalyst, and the final product in this key step.

An In-depth Technical Guide to the Starting Materials for Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and starting materials for the preparation of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details experimental protocols, presents quantitative data in a clear, tabular format, and includes a visual representation of the primary synthetic route.

Introduction

This compound is a substituted piperidinone that serves as a versatile building block in medicinal chemistry. The piperidine moiety is a common scaffold in a multitude of biologically active molecules. The strategic placement of the oxo and phenyl groups, along with the benzyl carbamate protecting group, allows for diverse functionalization and the synthesis of complex target molecules. This guide explores the common synthetic strategies employed for its preparation, with a focus on the required starting materials and reaction conditions.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be achieved through several strategic approaches. The most prominent methods include the Dieckmann condensation to form the piperidinone ring, followed by the introduction of the phenyl group, or an aza-Michael addition strategy. A particularly efficient route involves the rhodium-catalyzed conjugate addition of a phenyl group to an enone precursor.

Route 1: Rhodium-Catalyzed 1,4-Conjugate Addition

This modern approach offers a direct and high-yielding method for the introduction of the phenyl group at the 2-position of the piperidinone ring. The key starting materials for this pathway are Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate and phenylboronic acid.

Diagram of the Synthetic Pathway:

Caption: Synthetic route to this compound.

Experimental Protocols:

Step 1: Synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (Enone 7b) [1]

-

To a solution of iodoxybenzoic acid (IBX, stabilized with 20% benzoic acid, 2.77 g, 11.8 mmol, 1.3 eq) and 4-methylmorpholin-4-oxide (NMO, 4.32 g, 36 mmol, 3.4 eq) in DMSO (15 mL), a solution of Benzyl 4-oxopiperidine-1-carboxylate (piperidone 6b, 2.73 g, 10.8 mmol) in DMSO (20 mL) is added.

-

The reaction mixture is stirred for 72 hours at 30 °C in the dark.

-

The mixture is then poured into a saturated solution of NaHCO₃ (50 mL) and extracted with Et₂O (3 x 50 mL).

-

The combined organic layers are washed with saturated NaHCO₃ solution, brine, and water.

-

The organic layer is dried over Na₂SO₄ and concentrated in vacuo.

-

The crude product is purified by automated flash chromatography.

Step 2: Synthesis of this compound (Target Molecule) [1]

-

Phenylboronic acid (688 mg, 5.6 mmol, 1.3 eq) and [Rh(cod)₂]BF₄ (36.8 mg, 0.09 mmol, 0.02 eq) are dissolved in a mixture of degassed KOH (1.5 M, 2 mL) and dioxane (6 mL).

-

The mixture is stirred for 30 minutes at room temperature.

-

A solution of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (enone 7b, 1.0 g, 4.3 mmol, 1.0 eq) in dioxane is added.

-

The reaction is stirred until completion (monitoring by TLC).

-

The reaction mixture is then worked up appropriately to isolate the final product.

Route 2: Dieckmann Condensation

The Dieckmann condensation is a classic and versatile method for the formation of cyclic β-keto esters, which can be subsequently hydrolyzed and decarboxylated to yield 4-piperidones.[2][3][4][5] This intramolecular Claisen condensation is a robust strategy for constructing the core piperidinone ring from acyclic diester precursors.[5]

The general starting materials for this approach are a primary amine (e.g., benzylamine) and two equivalents of an acrylate ester (e.g., methyl acrylate).[6] These react to form a diester, which then undergoes intramolecular cyclization in the presence of a strong base.

Experimental Protocol (General):

-

Step 1: Diester Formation: A primary amine is reacted with two equivalents of an α,β-unsaturated ester.

-

Step 2: Dieckmann Condensation: The resulting diester is treated with a strong base (e.g., sodium ethoxide, sodium hydride) in an appropriate solvent (e.g., toluene, THF) to induce intramolecular cyclization.[7]

-

Step 3: Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated, typically under acidic conditions, to afford the 4-piperidone.

Route 3: Aza-Michael Addition

The aza-Michael addition provides an atom-economical route to 2-substituted 4-piperidones.[8] This reaction involves the conjugate addition of a primary amine to a divinyl ketone.[9]

Experimental Protocol (General):

-

A divinyl ketone is slowly added to a mixture of a primary amine (e.g., benzylamine) in a suitable solvent system (e.g., acetonitrile and aqueous sodium bicarbonate).[1]

-

The reaction mixture is then heated to reflux to facilitate the cyclization.[1]

Quantitative Data

| Step | Reactants | Reagents/Catalyst | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Route 1: Step 1 | Benzyl 4-oxopiperidine-1-carboxylate | IBX, NMO | DMSO | 30 | 72 | 83 | [1] |

| Route 1: Step 2 | Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, Phenylboronic acid | [Rh(cod)₂]BF₄, KOH | Dioxane | rt | 0.5 | - | [1] |

| Route 3 (Example) | Phenyl-substituted divinyl ketone, Benzylamine | NaHCO₃ (aq) | Acetonitrile | Reflux | 1.5 | 79 | [1] |

Conclusion

The synthesis of this compound can be approached through several reliable methods. The rhodium-catalyzed conjugate addition stands out as a modern and efficient strategy, offering a direct route to the target molecule from a readily accessible enone precursor. The more traditional Dieckmann condensation and the atom-economical aza-Michael addition provide alternative and robust pathways to the core 4-piperidone structure, which can then be further elaborated. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific stereochemical requirements of the final product. This guide provides the foundational knowledge for researchers to select and execute the most suitable synthesis for their specific needs in the pursuit of novel therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 7. reddit.com [reddit.com]

- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 9. Page loading... [guidechem.com]

Technical Guide: Spectroscopic and Synthetic Overview of Benzyl 4-oxopiperidine-1-carboxylate

Disclaimer: This technical guide provides spectroscopic data and a general synthetic protocol for Benzyl 4-oxopiperidine-1-carboxylate . The requested data for Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate could not be located in the available scientific literature, suggesting it is not a widely synthesized or characterized compound. The information presented herein for a structurally related analogue is intended to serve as a representative example for researchers, scientists, and drug development professionals.

Introduction

Benzyl 4-oxopiperidine-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The piperidone core is a common scaffold in a variety of biologically active molecules. The presence of the benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom provides stability and allows for selective deprotection under specific conditions, making it a versatile intermediate for the synthesis of more complex molecules. This guide details the available spectroscopic data and a general experimental protocol for its synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Benzyl 4-oxopiperidine-1-carboxylate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 - 7.29 | m | 5H | Aromatic protons (C₆H₅) |

| 5.16 | s | 2H | Benzylic protons (CH₂) |

| 3.73 | t, J=6.2 Hz | 4H | Piperidine protons (H-2, H-6) |

| 2.50 | t, J=6.2 Hz | 4H | Piperidine protons (H-3, H-5) |

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 206.8 | C=O (Ketone) |

| 154.9 | C=O (Carbamate) |

| 136.4 | Aromatic C (quaternary) |

| 128.5 | Aromatic CH |

| 128.1 | Aromatic CH |

| 127.9 | Aromatic CH |

| 67.5 | Benzylic CH₂ |

| 44.9 | Piperidine C-2, C-6 |

| 40.7 | Piperidine C-3, C-5 |

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~1730 | C=O stretch (Carbamate) |

| ~1715 | C=O stretch (Ketone) |

| ~1230 | C-N stretch |

| ~700-800 | Aromatic C-H bend |

Sample preparation: Neat or as a thin film.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 233.1 | [M]⁺ (Molecular Ion) |

| 91.0 | [C₇H₇]⁺ (Tropylium ion) |

Ionization method: Electron Ionization (EI).

Experimental Protocol: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate

A general method for the synthesis of Benzyl 4-oxopiperidine-1-carboxylate involves the N-protection of 4-piperidone.

Materials:

-

4-Piperidone hydrochloride monohydrate

-

Benzyl chloroformate

-

Sodium carbonate

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium carbonate in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

4-Piperidone hydrochloride monohydrate is added to the stirred solution.

-

Benzyl chloroformate is dissolved in dichloromethane and added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.

Visualizations

Chemical Structure

An In-depth Technical Guide to Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate: Synthesis and NMR Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and nuclear magnetic resonance (NMR) analysis of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a comprehensive, unified source for its complete spectral data and a specific, detailed synthesis protocol, this guide synthesizes information from analogous compounds and established synthetic methodologies to provide a robust framework for its preparation and characterization.

Introduction

This compound is a piperidine derivative featuring a benzyl carbamate protecting group on the nitrogen, a phenyl substituent at the 2-position, and a ketone at the 4-position. This combination of functional groups makes it a valuable scaffold for the synthesis of a variety of biologically active molecules. The piperidine ring is a common motif in many pharmaceuticals, and the specific substitution pattern of this compound offers multiple points for further chemical modification.

Synthesis

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a composite based on analogous syntheses of substituted piperidones.

Step 1: Synthesis of Diethyl 2-(phenyl)-4-oxopimelate (or a similar β-keto ester)

This initial step typically involves a Michael addition of a phenyl-substituted nucleophile to an appropriate α,β-unsaturated ester, followed by another addition to an acrylate.

-

Materials: Phenylacetonitrile, ethyl acrylate, sodium ethoxide, ethanol, diethyl ether, hydrochloric acid.

-

Procedure:

-

To a solution of sodium ethoxide in ethanol, add phenylacetonitrile dropwise at room temperature.

-

After stirring for 30 minutes, add ethyl acrylate dropwise, maintaining the temperature below 30°C.

-

The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is then quenched with a second equivalent of ethyl acrylate.

-

The resulting diester is then subjected to a Dieckmann condensation using a strong base like sodium hydride in an aprotic solvent such as toluene.

-

The reaction mixture is heated to reflux for several hours.

-

Upon cooling, the reaction is quenched with acid, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude cyclic β-keto ester.

-

Step 2: Hydrolysis and Decarboxylation to yield 2-phenyl-4-piperidone

The cyclic β-keto ester is then hydrolyzed and decarboxylated to give the 2-phenyl-4-piperidone core.

-

Materials: The crude product from Step 1, concentrated hydrochloric acid.

-

Procedure:

-

The crude β-keto ester is refluxed in concentrated hydrochloric acid for several hours.

-

The reaction mixture is cooled and neutralized with a base (e.g., sodium carbonate).

-

The product, 2-phenyl-4-piperidone, is extracted with an organic solvent.

-

The organic extracts are combined, dried, and the solvent is removed to yield the crude product, which can be purified by column chromatography or crystallization.

-

Step 3: N-Protection with Benzyl Chloroformate

The final step is the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group.

-

Materials: 2-phenyl-4-piperidone, benzyl chloroformate, a weak base (e.g., sodium bicarbonate or triethylamine), dichloromethane.

-

Procedure:

-

2-phenyl-4-piperidone is dissolved in dichloromethane, and a slight excess of a weak base is added.

-

The mixture is cooled in an ice bath, and benzyl chloroformate is added dropwise.

-

The reaction is stirred at room temperature for several hours until completion (monitored by TLC).

-

The reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude this compound can be purified by flash column chromatography.

-

Experimental Workflow Diagram

Caption: Synthetic pathway to this compound.

NMR Analysis

While a complete, verified set of ¹H and ¹³C NMR data for this compound is not available in a single public source, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds. The following tables summarize the expected NMR data based on known shifts for related piperidine structures.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show characteristic signals for the phenyl, benzyl, and piperidine ring protons. The presence of the chiral center at C2 will lead to diastereotopic protons in the piperidine ring, resulting in more complex splitting patterns.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.50 | Multiplet | Aromatic protons of the C2-phenyl group. |

| Benzyl-H (aromatic) | 7.25 - 7.40 | Multiplet | Aromatic protons of the Cbz group. |

| Benzyl-CH₂ | 5.10 - 5.30 | Singlet or AB quartet | Methylene protons of the Cbz group. May appear as a singlet or two doublets due to rotational hindrance. |

| H-2 (piperidine) | 5.30 - 5.60 | Multiplet | Methine proton at the chiral center. |

| H-3 (piperidine) | 2.50 - 3.00 | Multiplet | Methylene protons adjacent to the phenyl group and the ketone. |

| H-5 (piperidine) | 2.60 - 3.10 | Multiplet | Methylene protons adjacent to the ketone. |

| H-6 (piperidine) | 3.20 - 4.50 | Multiplet | Methylene protons adjacent to the nitrogen. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the piperidine ring.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O (ketone) | 205 - 210 | Carbonyl carbon of the piperidone ring. |

| C=O (carbamate) | 154 - 156 | Carbonyl carbon of the Cbz group. |

| Aromatic C (C2-phenyl) | 125 - 140 | Six signals for the phenyl group carbons. |

| Aromatic C (benzyl) | 127 - 137 | Six signals for the benzyl group carbons. |

| Benzyl-CH₂ | 67 - 69 | Methylene carbon of the Cbz group. |

| C-2 (piperidine) | 55 - 60 | Methine carbon attached to the phenyl group. |

| C-3 (piperidine) | 45 - 50 | Methylene carbon adjacent to C2 and the ketone. |

| C-4 (piperidine) | 205 - 210 | Same as the ketone carbonyl. |

| C-5 (piperidine) | 40 - 45 | Methylene carbon adjacent to the ketone. |

| C-6 (piperidine) | 40 - 50 | Methylene carbon adjacent to the nitrogen. |

Logical Relationship of NMR Analysis

Caption: Correlation of structural features to expected NMR signals.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and NMR analysis of this compound. The provided synthetic protocol, based on established chemical transformations, offers a reliable pathway for its preparation. The predicted NMR data, derived from the analysis of analogous structures, serves as a valuable reference for the characterization of this important heterocyclic scaffold. Further experimental work is required to confirm the exact spectral data and to optimize the synthetic route. This guide is intended to be a foundational resource for researchers and scientists working with this and related compounds in the field of drug discovery and development.

Mass Spectrometry of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate: A Technical Guide

Disclaimer: As of late 2025, a detailed, publicly available mass spectrum and fragmentation analysis for Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate could not be located in the scientific literature. This guide will therefore provide a detailed mass spectrometric analysis of the closely related and structurally similar compound, Benzyl 4-oxopiperidine-1-carboxylate , to illustrate the expected fragmentation patterns and analytical methodologies. The principles and fragmentation pathways discussed herein are likely to be analogous for the target compound.

Introduction to Benzyl 4-oxopiperidine-1-carboxylate

Benzyl 4-oxopiperidine-1-carboxylate is a derivative of piperidine featuring a 4-oxo group and an N-benzyloxycarbonyl protecting group. This compound and its analogues are common intermediates in the synthesis of various biologically active molecules and pharmaceutical agents. Understanding its behavior under mass spectrometric conditions is crucial for its identification and characterization in complex mixtures and for quality control during synthesis.

Molecular Structure:

-

Chemical Formula: C₁₃H₁₅NO₃

-

Molecular Weight: 233.26 g/mol

-

Monoisotopic Mass: 233.1052 u

Mass Spectrometry Analysis

Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques for the mass analysis of piperidine derivatives. The fragmentation of Benzyl 4-oxopiperidine-1-carboxylate is expected to be driven by the presence of the benzyl group, the carbamate linkage, and the piperidone ring.

Predicted Mass Spectral Data

The following table summarizes the predicted major ions for Benzyl 4-oxopiperidine-1-carboxylate under typical mass spectrometric conditions.

| m/z (Predicted) | Ion Formula | Fragment Name | Description |

| 233.1 | [C₁₃H₁₅NO₃]⁺ | Molecular Ion (M⁺) | The intact molecule with one electron removed. |

| 174.1 | [C₁₀H₁₂NO₂]⁺ | [M - C₃H₃O]⁺ | Loss of a propionaldehyde radical from the piperidone ring. |

| 146.1 | [C₈H₁₂NO₂]⁺ | [M - C₅H₃O]⁺ | Loss of a benzaldehyde radical. |

| 108.1 | [C₇H₈O]⁺ | Tropylium Ion | Rearrangement and cleavage to form the stable tropylium cation. |

| 91.1 | [C₇H₇]⁺ | Benzyl Cation | Cleavage of the benzylic C-O bond. |

Proposed Fragmentation Pathways

The fragmentation of Benzyl 4-oxopiperidine-1-carboxylate is likely to proceed through several key pathways, primarily involving the cleavage of the benzyloxycarbonyl group and rearrangements of the piperidone ring.

Caption: Proposed major fragmentation pathways for Benzyl 4-oxopiperidine-1-carboxylate.

Experimental Protocols

While a specific experimental protocol for this compound is not available, a general procedure for analyzing similar compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Sample Preparation

-

Dissolution: Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Dilution: Serially dilute the stock solution to a final concentration of approximately 10 µg/mL.

-

Internal Standard: If quantitative analysis is required, add a suitable internal standard at a known concentration.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 10 minutes at 280 °C.

-

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometric behavior of Benzyl 4-oxopiperidine-1-carboxylate, serving as a proxy for the analysis of this compound. The fragmentation is dominated by the loss of the benzyl group and subsequent cleavages of the piperidone ring. The provided experimental protocol offers a starting point for the development of a validated analytical method for the identification and quantification of these compounds. For definitive analysis of this compound, it is recommended to obtain a reference standard and acquire its mass spectrum under controlled conditions.

An In-depth Technical Guide to the Infrared Spectroscopy of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of benzyl 4-oxo-2-phenylpiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The piperidine scaffold is a common motif in many biologically active molecules.[1] Understanding the vibrational characteristics of this compound is crucial for its identification, purity assessment, and structural elucidation during synthesis and further studies.

Core Molecular Structure and Functional Groups

This compound possesses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include a ketone carbonyl group within the piperidine ring, a carbamate moiety, a tertiary amine, and two aromatic rings (benzyl and phenyl). The analysis of the IR spectrum allows for the confirmation of the presence and integrity of these structural features.

Predicted Infrared Absorption Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group | Notes |

| C=O Stretch (Ketone) | ~1715 - 1730 | 4-oxo-piperidine | The position of this strong absorption is characteristic of a six-membered ring ketone. |

| C=O Stretch (Carbamate) | ~1680 - 1700 | Benzyl carboxylate | This strong band is typically found at a slightly lower frequency than the ketone C=O due to the influence of the adjacent nitrogen and oxygen atoms. |

| C-N Stretch (Tertiary Amine/Carbamate) | ~1230 - 1340 | Piperidine ring and Carbamate | The C-N stretching vibrations in aliphatic amines and carbamates appear in this region.[2] For 4-methyl piperidine, these bands are observed in the 1113-1338 cm⁻¹ range.[2] |

| C-O Stretch (Carbamate) | ~1200 - 1300 and ~1000 - 1100 | Benzyl carboxylate | Carbamates typically show two C-O stretching bands. |

| Aromatic C=C Stretch | ~1450 - 1600 | Benzyl and Phenyl rings | Multiple bands of medium to weak intensity are expected in this region, characteristic of the aromatic rings. |

| Aromatic C-H Stretch | ~3000 - 3100 | Benzyl and Phenyl rings | These absorptions are typically of medium to weak intensity and appear above 3000 cm⁻¹. |

| Aliphatic C-H Stretch | ~2850 - 3000 | Piperidine and Benzyl CH₂ | Symmetric and asymmetric stretching vibrations of the CH₂ groups in the piperidine ring and the benzyl methylene group will appear in this region.[2] In piperidine, CH₂ symmetric stretching vibrations have been observed at 2976 and 2924 cm⁻¹.[2] |

| Aromatic C-H Bending (Out-of-Plane) | ~690 - 900 | Benzyl and Phenyl rings | The pattern of these strong absorptions can provide information about the substitution pattern of the aromatic rings. |

| CH₂ Bending | ~1450 - 1470 | Piperidine and Benzyl CH₂ | These bending vibrations, often referred to as scissoring modes, are expected in this region.[2] |

Experimental Protocol for Infrared Spectroscopy

The following provides a generalized yet detailed methodology for obtaining the infrared spectrum of this compound.

1. Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for acquiring high-resolution IR spectra.[5] Common examples include models from PerkinElmer, Bruker, or Thermo Fisher Scientific.[3][5]

-

The spectrometer should be equipped with a suitable detector, such as a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

2. Sample Preparation:

-

Attenuated Total Reflectance (ATR): This is a common and convenient technique. A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[3] This method requires minimal sample preparation.

-

KBr Pellet: For a solid sample, a few milligrams are finely ground with anhydrous potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.

-

Thin Film: If the sample is a neat oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).[3]

3. Data Acquisition:

-

Spectral Range: The spectrum is typically recorded in the mid-infrared region, from 4000 cm⁻¹ to 400 cm⁻¹.[2]

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Number of Scans: To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the ATR crystal) should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

4. Data Analysis:

-

The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

-

The positions, intensities, and shapes of the peaks are compared with known correlation tables and spectral databases to assign them to specific functional groups and vibrational modes.

Visualizing the Process and Structure

To better understand the experimental workflow and the key structural features for IR analysis, the following diagrams are provided.

Caption: Workflow for Infrared Spectroscopy Analysis.

Caption: Key Functional Groups for IR Identification.

Conclusion

The infrared spectrum of this compound is predicted to exhibit a series of characteristic absorption bands that confirm its molecular structure. The prominent features will be the strong carbonyl absorptions from the ketone and carbamate groups, along with vibrations corresponding to the aromatic rings and the piperidine core. This guide provides a foundational understanding for researchers working with this compound, enabling them to effectively use infrared spectroscopy for characterization and quality control.

References

- 1. Buy Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate | 2238811-87-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-4-piperidone(3612-20-2) IR Spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

Unveiling the Solubility Profile of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate: A Technical Guide

For Immediate Release

This technical whitepaper provides a comprehensive overview of the anticipated solubility profile of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its physicochemical properties and detailed experimental protocols for its empirical determination.

Introduction

Predicted Physicochemical Properties and Solubility Profile

The molecular structure of this compound, featuring both hydrophobic (benzyl and phenyl rings) and polar (ketone and carbamate groups) moieties, suggests a low intrinsic aqueous solubility. The piperidine ring itself, while containing a nitrogen atom, has its basicity significantly reduced by the electron-withdrawing carbamate group, minimizing pH-dependent solubility changes in typical aqueous physiological ranges.

Table 1: Predicted Solubility of this compound

| Solvent Type | Predicted Solubility | Rationale |

| Non-polar Organic Solvents (e.g., Hexane, Toluene) | Low to Moderate | The presence of polar functional groups limits solubility in highly non-polar solvents. |

| Polar Aprotic Organic Solvents (e.g., DMSO, DMF, THF) | High | These solvents can effectively solvate the entire molecule, including the polar groups. |

| Polar Protic Organic Solvents (e.g., Methanol, Ethanol) | Moderate to High | The ability to act as hydrogen bond donors and acceptors facilitates interaction with the solute. |

| Aqueous Buffers (pH 2-10) | Very Low | The large hydrophobic surface area is expected to dominate, leading to poor water solubility. |

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, two standard methodologies are recommended: Kinetic Solubility and Thermodynamic (Equilibrium) Solubility.

Kinetic Solubility Determination

This method is a high-throughput approach to estimate the solubility of a compound from a concentrated stock solution, typically in dimethyl sulfoxide (DMSO), upon dilution into an aqueous buffer. It measures the concentration at which the compound precipitates out of solution under specific conditions.

Experimental Workflow for Kinetic Solubility:

Stability of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. Understanding the stability profile of this molecule is crucial for the development of robust synthetic routes, formulation strategies, and for ensuring the quality and safety of active pharmaceutical ingredients (APIs). This document outlines potential degradation pathways and provides exemplary protocols for conducting forced degradation studies.

Disclaimer: The quantitative data presented in this guide is hypothetical and for illustrative purposes, as specific stability studies on this compound are not extensively available in public literature. The experimental protocols are based on general industry standards and regulatory guidelines.

Core Stability Profile

This compound possesses two primary functional groups susceptible to degradation: the N-benzyloxycarbonyl (Cbz) group and the piperidone ring. The Cbz group, a carbamate, is known to be labile under certain hydrolytic conditions, while the piperidone moiety may be susceptible to thermal and oxidative stress.

Data Presentation: Summary of Forced Degradation Studies

The following tables summarize the hypothetical results of forced degradation studies on this compound, illustrating its potential stability under various stress conditions.

Table 1: Degradation under Hydrolytic Conditions

| Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradants |

| 0.1 M HCl | 24 | 60 | ~ 5% | 2-phenyl-4-piperidone |

| 0.1 M NaOH | 8 | 60 | ~ 15% | 2-phenyl-4-piperidone, Benzyl alcohol |

| Neutral (Water) | 72 | 80 | < 2% | Not significant |

Table 2: Degradation under Oxidative, Thermal, and Photolytic Conditions

| Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradants |

| 3% H₂O₂ | 24 | 25 | ~ 8% | Oxidized derivatives |

| Thermal (Solid) | 48 | 100 | ~ 3% | Unspecified thermal degradants |

| Photolytic (Solid, ICH Q1B) | - | 25 | < 1% | Not significant |

| Photolytic (Solution, ICH Q1B) | - | 25 | ~ 2% | Unspecified photolytic degradants |

Experimental Protocols

Detailed methodologies for the key forced degradation experiments are provided below. These protocols are designed to be compliant with the International Council for Harmonisation (ICH) guidelines.

General Procedure for Forced Degradation Studies

A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is then subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating HPLC method.

Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

The solution is heated in a water bath at 60°C for 24 hours.

-

Samples are withdrawn at 0, 4, 8, 12, and 24 hours.

-

Prior to analysis, the samples are neutralized with an equivalent amount of 0.1 M sodium hydroxide.

-

Samples are diluted with the mobile phase to the target concentration for HPLC analysis.

Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

The solution is heated in a water bath at 60°C for 8 hours.

-

Samples are withdrawn at 0, 1, 2, 4, and 8 hours.

-

Prior to analysis, the samples are neutralized with an equivalent amount of 0.1 M hydrochloric acid.

-

Samples are diluted with the mobile phase to the target concentration for HPLC analysis.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

The solution is kept at room temperature (25°C) for 24 hours, protected from light.

-

Samples are withdrawn at 0, 6, 12, and 24 hours.

-

Samples are diluted with the mobile phase to the target concentration for HPLC analysis.

Thermal Degradation

-

A solid sample of this compound is placed in a controlled temperature oven at 100°C for 48 hours.

-

A solution sample (in the chosen solvent) is also placed in the oven under the same conditions.

-

Samples are taken at 24 and 48 hours, prepared appropriately, and analyzed by HPLC.

Photostability Testing

-

Solid and solution samples are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample is kept in the dark under the same temperature conditions.

-

After exposure, the samples are prepared and analyzed by HPLC.

Visualizations

The following diagrams illustrate the experimental workflow and a potential degradation pathway for this compound.

Caption: Experimental workflow for forced degradation studies.

Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, plausible synthetic routes, spectroscopic data, and potential pharmacological applications based on the activities of structurally related compounds.

Chemical Properties and Data

This compound (CAS No. 335266-05-2) is a derivative of the 4-piperidone scaffold, which is a common structural motif in a wide range of biologically active molecules.[1] The presence of a phenyl group at the 2-position and a benzyl carbamate protecting group on the nitrogen atom makes it a versatile intermediate for the synthesis of more complex pharmaceutical agents.[2][3][4]

| Property | Value | Reference |

| CAS Number | 335266-05-2 | [2][3][4] |

| Molecular Formula | C19H19NO3 | [2] |

| Molecular Weight | 309.36 g/mol | [5] |

| Purity Specification | >95% (Commercially available) | [6] |

| Long-Term Storage | Cool, dry place | [6] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from established methods for analogous 4-piperidone derivatives.[7][8] The Mannich condensation reaction is a common and efficient method for the synthesis of substituted 4-piperidones.[8]

A likely synthetic approach would involve a one-pot three-component Mannich reaction of an appropriate benzaldehyde derivative, an amine, and a ketone, followed by N-protection. A more controlled, multi-step synthesis is also highly probable, as outlined below.

Proposed Multi-Step Synthesis

A plausible synthetic pathway for this compound is a multi-step process involving the initial formation of a piperidine ring system followed by functional group manipulations. One such approach could be a Dieckmann condensation or a related cyclization to form the 4-oxopiperidine ring, followed by N-protection with benzyl chloroformate.

Step 1: Synthesis of a β-amino ester precursor This would likely involve the Michael addition of a primary amine to an α,β-unsaturated ester, followed by the introduction of the phenylacetyl group.

Step 2: Intramolecular Cyclization (Dieckmann Condensation) The β-amino diester intermediate would undergo an intramolecular Dieckmann condensation to form the β-keto ester, which upon hydrolysis and decarboxylation would yield the 4-oxopiperidine ring.

Step 3: N-Protection The secondary amine of the 2-phenyl-4-piperidone intermediate would be protected using benzyl chloroformate in the presence of a base to yield the final product, this compound.

General Experimental Protocol (Inferred)

To a solution of 2-phenyl-4-piperidone hydrochloride in a suitable solvent (e.g., dichloromethane), an aqueous solution of a base (e.g., sodium bicarbonate) is added. The mixture is cooled in an ice bath, and benzyl chloroformate is added dropwise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Spectroscopic Data (Predicted)

| Data Type | Predicted Chemical Shifts / Values |

| ¹H NMR (CDCl₃) | δ 7.2-7.4 (m, 10H, Ar-H), 5.1-5.3 (m, 2H, -OCH₂Ph), 4.0-4.5 (m, 1H, CH-Ph), 3.2-3.8 (m, 2H, piperidine-H), 2.5-3.0 (m, 4H, piperidine-H) |

| ¹³C NMR (CDCl₃) | δ ~208 (C=O, ketone), ~170 (C=O, carbamate), ~136 (Ar-C), ~127-129 (Ar-CH), ~67 (-OCH₂Ph), ~50-60 (piperidine-CH), ~40-50 (piperidine-CH₂) |

| IR (KBr, cm⁻¹) | ~1700-1720 (C=O, ketone), ~1680-1700 (C=O, carbamate), ~3000-3100 (Ar C-H), ~2850-2950 (Aliphatic C-H) |

| Mass Spec (ESI-MS) | m/z 310.14 [M+H]⁺ |

Pharmacological Potential and Signaling Pathways

The phenylpiperidine scaffold is a well-established pharmacophore with a broad range of biological activities, particularly targeting the central nervous system.[12] Derivatives of 4-phenylpiperidine are known to exhibit morphine-like analgesic activity, and many are potent opioids.[12][13][14]

Potential Biological Activities of the 4-Oxo-2-phenylpiperidine Scaffold

| Biological Target/Activity | Description | Reference |

| Opioid Receptors | Phenylpiperidine derivatives, such as fentanyl and meperidine, are potent agonists of the μ-opioid receptor, leading to strong analgesic effects. | [13][14] |

| Sigma (σ₁) Receptor | Certain piperidine derivatives show high affinity for the σ₁ receptor, which is implicated in a variety of neurological functions and disorders. | [7] |

| Acetylcholinesterase (AChE) | N-benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase, a key target in the treatment of Alzheimer's disease. | [15] |

| Ion Channels | Substituted piperidines have been evaluated as blockers of T-type calcium channels, with potential applications in the treatment of neuropathic pain. | [16] |

Given the structural similarities, this compound is a valuable starting material for the synthesis of compounds targeting these pathways.

Visualizations

Synthetic Workflow

Caption: Generalized synthetic workflow for 4-piperidone derivatives.

Potential Signaling Pathway Involvement

Caption: Inferred GPCR signaling pathway for phenylpiperidine derivatives.

This technical guide consolidates the available information on this compound and its structural analogs, providing a foundation for researchers and drug development professionals working with this important class of compounds. Further experimental validation is required to confirm the proposed synthetic routes and biological activities for this specific molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. smochem.com [smochem.com]

- 3. This compound (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 4. This compound|CAS 335266-05-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. Benzyl 4-oxo-1-piperidinecarboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 6. 335266-05-2 this compound AKSci 9290CV [aksci.com]

- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. pure.uva.nl [pure.uva.nl]

- 11. spectrabase.com [spectrabase.com]

- 12. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 13. painphysicianjournal.com [painphysicianjournal.com]

- 14. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers [pubmed.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Discovery of Novel Piperidine Derivatives for Therapeutic Development

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous structural motifs in medicinal chemistry.[1][2] Its prevalence is underscored by its presence in over seventy FDA-approved drugs and its role as a cornerstone in more than twenty classes of pharmaceuticals, ranging from analgesics and antipsychotics to anticancer and antiviral agents.[1][3][4] The unique conformational flexibility of the piperidine scaffold, coupled with its ability to engage in various non-covalent interactions, allows for the precise spatial orientation of pharmacophoric groups, thereby enhancing binding affinity and selectivity for biological targets.[5] Furthermore, the piperidine moiety can favorably influence crucial pharmacokinetic properties, such as lipophilicity, metabolic stability, and bioavailability, making it a highly attractive scaffold for the design and development of novel therapeutics.[4][5] This technical guide provides a comprehensive overview of recent advancements in the discovery of novel piperidine derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action in key therapeutic areas.

Synthesis of Novel Piperidine Derivatives

The construction of substituted piperidine rings is a well-established field in organic chemistry, with a diverse array of synthetic strategies at the disposal of medicinal chemists. Common approaches include the hydrogenation of pyridine precursors, intramolecular and intermolecular cyclization reactions, and multicomponent reactions that enable the efficient assembly of complex piperidine structures.[1][3] Recent advancements have focused on developing stereoselective methods to control the spatial arrangement of substituents on the piperidine core, which is often critical for biological activity.[1]

Therapeutic Applications and Novel Derivatives

The versatility of the piperidine scaffold has led to its exploration in a multitude of therapeutic areas. This section will highlight recent progress in the development of novel piperidine derivatives for oncology and neurodegenerative diseases.

Anticancer Agents

Piperidine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines.[6][7] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[6][7]

A comparative analysis of the in vitro cytotoxic activity of several recently developed piperidine derivatives is presented in Table 1.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |

| Compound 17a | PC3 | Prostate | 0.81 |

| MGC803 | Gastric | 1.09 | |

| MCF-7 | Breast | 1.30 | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |

| HT29 | Colon | 4.1 (GI50, µg/mL) | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | |

| PC-3 | Prostate | <25 (GI50) | |

| HSP70-36 | BT474 | Breast | 1.41 |

| BT/Lap(R)1.0 | Lapatinib-Resistant Breast | 1.47 |

Data compiled from multiple sources.[6][8][9]

The anticancer effects of these piperidine derivatives are attributed to their ability to interfere with critical cellular processes.[6] For instance, Compound 17a has been shown to induce apoptosis in prostate cancer cells by modulating the expression of key proteins in the apoptotic pathway.[6] Other derivatives, such as Compound 16, are believed to exert their cytotoxic effects through DNA intercalation, thereby disrupting DNA replication and transcription.[6][8]

A proposed signaling pathway for the induction of apoptosis by a novel piperidine derivative is illustrated below.

Caption: Proposed apoptotic pathway induced by a novel piperidine derivative.

Agents for Neurodegenerative Diseases

Piperidine derivatives are also being actively investigated for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[10][11] Their neuroprotective effects are often attributed to the inhibition of key enzymes involved in the pathophysiology of these diseases, such as acetylcholinesterase (AChE) and phosphodiesterases (PDEs).[10][12]

A selection of novel piperidine derivatives with activity against targets relevant to neurodegenerative diseases is presented in Table 2.

| Derivative | Target | Disease Model | IC50 (nM) |

| Compound 86a | AChE | Alzheimer's Disease | 2.13 |

| Compound 5k | AChE | Alzheimer's Disease | 2.13 |

| Compound 5h | AChE | Alzheimer's Disease | 6.83 |

| Compound d5 | HDAC/AChE | Alzheimer's Disease | 170 (HDAC) / 6890 (AChE) |

| Compound d10 | HDAC/AChE | Alzheimer's Disease | 450 (HDAC) / 3220 (AChE) |

| CCR5 Inhibitor 16g | CCR5 | HIV-1 | 73.01 (antiviral) |

| CCR5 Inhibitor 16i | CCR5 | HIV-1 | 94.10 (antiviral) |

Data compiled from multiple sources.[13][14][15]

Many piperidine-based compounds for Alzheimer's disease act as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[11] By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which is thought to improve cognitive function. Some newer derivatives have been designed as multi-target-directed ligands, simultaneously inhibiting AChE and other targets like histone deacetylases (HDACs) or preventing the aggregation of amyloid-beta plaques.[13][15]

The signaling pathway for a dual HDAC and AChE inhibitor is depicted below.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]

- 11. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate. This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the development of various therapeutic agents. The protocols outlined below are based on a rhodium-catalyzed 1,4-conjugate addition of a phenyl group to a dihydropyridinone precursor.

Application Notes

This compound is a piperidine derivative featuring a phenyl group at the 2-position and a ketone at the 4-position. The piperidine scaffold is a common motif in a vast array of pharmaceuticals and biologically active compounds. The presence of the N-benzyloxycarbonyl protecting group allows for controlled modifications of the piperidine nitrogen, while the ketone functionality offers a handle for further chemical transformations.

The primary synthetic strategy detailed here involves a rhodium-catalyzed conjugate addition. This method is highly efficient for the formation of carbon-carbon bonds and offers a direct route to introduce the phenyl group at the desired position. The reaction proceeds under relatively mild conditions and is tolerant of various functional groups.

Due to the limited availability of diverse, well-documented synthetic procedures in the public domain, this document focuses on a single, robust protocol. Researchers should note that optimization of reaction conditions, including catalyst loading, solvent, and temperature, may be necessary depending on the scale of the synthesis and the purity of the starting materials.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.

| Step | Reaction | Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dehydrogenation | Benzyl 4-oxopiperidine-1-carboxylate | IBX, NMO | - | DMSO | 30 | 72 | ~60-70% (estimated based on similar reactions) |

| 2 | Conjugate Addition | Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | Phenylboronic acid, KOH | [Rh(cod)₂]BF₄ | Dioxane/Water | Room Temperature | 0.5 (stirring) | Not explicitly stated in the source |

Experimental Protocols

Step 1: Synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (Enone Intermediate)

This protocol describes the dehydrogenation of Benzyl 4-oxopiperidine-1-carboxylate to form the corresponding α,β-unsaturated ketone (enone).

Materials:

-

Benzyl 4-oxopiperidine-1-carboxylate

-

Iodoxybenzoic acid (IBX) stabilized with benzoic acid

-

4-Methylmorpholine N-oxide (NMO)

-

Dimethyl sulfoxide (DMSO)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve iodoxybenzoic acid (IBX) (1.3 eq) and 4-methylmorpholine N-oxide (NMO) (3.0-3.4 eq) in dimethyl sulfoxide (DMSO).

-

To this solution, add a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in DMSO.

-

Stir the reaction mixture in the dark at 30 °C for approximately 70-72 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a saturated solution of NaHCO₃.

-

Extract the aqueous layer with diethyl ether (Et₂O) (3 x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, brine, and water.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.

Step 2: Synthesis of this compound

This protocol details the rhodium-catalyzed 1,4-conjugate addition of phenylboronic acid to the enone intermediate.

Materials:

-

Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

-

Phenylboronic acid

-

[Rh(cod)₂]BF₄ (Bis(cyclooctadiene)rhodium(I) tetrafluoroborate)

-

Potassium hydroxide (KOH) solution (1.5 M)

-

1,4-Dioxane (degassed)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, dissolve phenylboronic acid (1.3 eq) and [Rh(cod)₂]BF₄ (0.02 eq) in a degassed mixture of 1.5 M KOH solution and 1,4-dioxane.

-

Stir this mixture for 30 minutes at room temperature.

-

Add a solution of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (1.0 eq) in dioxane to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, add water to the mixture and extract with ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by flash chromatography to yield this compound.

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic route to this compound.

Logical Relationship of Key Reaction Components

Caption: Key components of the rhodium-catalyzed conjugate addition reaction.

Application Notes and Protocols: Rhodium-Catalyzed Synthesis of 2-Phenylpiperidines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of 2-phenylpiperidines, a crucial scaffold in medicinal chemistry, via rhodium-catalyzed C-H activation and subsequent reduction. The methodologies outlined herein offer an efficient and modular approach to this important class of compounds.

Introduction